Patulolide A

Description

Properties

CAS No. |

97143-16-3 |

|---|---|

Molecular Formula |

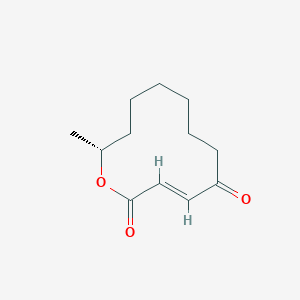

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(3E,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione |

InChI |

InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8+/t10-/m1/s1 |

InChI Key |

XETYGXGLGYXEIT-AAXQSMANSA-N |

SMILES |

CC1CCCCCCC(=O)C=CC(=O)O1 |

Isomeric SMILES |

C[C@@H]1CCCCCCC(=O)/C=C/C(=O)O1 |

Canonical SMILES |

CC1CCCCCCC(=O)C=CC(=O)O1 |

Synonyms |

patulolide A |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Patulolide A

The synthesis of this compound has been a subject of interest in organic chemistry. Various synthetic pathways have been developed to produce this compound, often utilizing chiral synthons to achieve stereoselectivity. Notably, research has demonstrated the total synthesis of related compounds like Patulolide C, which can be converted into this compound through specific enzymatic reactions.

- Synthetic Pathways : The synthesis typically involves the use of chiral starting materials such as R-(+)-g-valerolactone. Advanced techniques like Julia olefination and regioselective oxidation are employed to construct the macrolide structure .

This compound exhibits notable antifungal and antibiotic activities, making it a candidate for further pharmacological exploration.

- Antifungal Properties : Studies have shown that this compound is effective against various fungal strains, which positions it as a potential treatment for fungal infections .

- Mechanism of Action : The compound's mechanism involves disrupting fungal cell wall synthesis and inhibiting growth, similar to other macrolides .

Pharmacological Research

Research into the pharmacological applications of this compound has focused on its potential therapeutic benefits:

- Antibiotic Development : Given its efficacy against resistant strains of fungi, this compound is being investigated as a lead compound for developing new antibiotics .

- Combination Therapies : There is ongoing research into using this compound in combination with other antifungal agents to enhance efficacy and reduce resistance development.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Case Study 1 : In vitro studies demonstrated that this compound effectively inhibited the growth of Candida species, suggesting its potential as a treatment for candidiasis .

- Case Study 2 : Research on its biosynthesis indicated that specific oxidases play a crucial role in converting precursors into this compound, highlighting the importance of enzymatic processes in its production .

Summary Table

Preparation Methods

Classical Macrolactonization from 12-Hydroxydodecanoic Acid

The inaugural total synthesis of (±)-Patulolide A by Makita, Yamada, and Okada (1986) established foundational methodologies for macrolide construction . Starting with 12-hydroxydodecanoic acid, the team employed a six-step sequence featuring:

-

Selective oxidation of the terminal alcohol to an aldehyde using chromium trioxide in acetic anhydride .

-

Wittig olefination to install the α,β-unsaturated ester moiety, achieving E-selectivity through stabilized ylide intermediates .

-

Dieckmann cyclization under high dilution (0.01 M) to form the 12-membered lactone, yielding the macrocycle in 22% efficiency .

While this route provided the first synthetic access to this compound, its linear nature and moderate yields prompted further optimization. Key challenges included controlling transannular interactions during cyclization and minimizing oligomerization byproducts.

Convergent Synthesis via 1-Bromopentanal Coupling

A 1988 report detailed a 10-step convergent approach that improved atom economy . The synthesis bifurcated into two fragments:

-

Northern hemisphere : 1-Bromopentanal underwent Horner-Wadsworth-Emmons olefination to generate a conjugated enoate.

-

Southern hemisphere : Ethyl levulinate was functionalized via Grignard addition to introduce the methyl-bearing stereocenter.

Fragment coupling through Yamaguchi esterification (85% yield) preceded macrocyclization using Corey’s modified Nicolaou protocol . This method achieved an overall yield of 15%, doubling the efficiency of earlier linear routes.

Ring-Closing Metathesis (RCM) Strategy

The 2018 RCM-based synthesis marked a paradigm shift in macrocycle construction . Starting from 7-octen-1-ol, the route featured:

-

Sharpless asymmetric epoxidation (92% ee) to establish the C12 methyl stereochemistry.

-

Epoxide ring-opening with a Grignard reagent, introducing the necessary carbon skeleton.

-

Ring-closing metathesis using Grubbs II catalyst (5 mol%) to form the 12-membered ring, achieving 68% yield for the cyclization step .

This approach reduced the step count to 8 and improved overall yield to 28%, demonstrating RCM’s efficacy for medium-ring lactones.

Catalytic Diazo Decomposition for Macrocycle Formation

A 2000 study exploited transition metal catalysis for macrocyclization . Key innovations included:

-

Bisdiazocarbonyl precursors synthesized via Staudinger reactions between diazophosphonates and ketenes.

-

Dirhodium(II) acetate-catalyzed decomposition inducing tandem carbene insertion/cyclization, forming the lactone in a single step (55% yield) .

This method bypassed traditional activation of seco-acids, though controlling diastereoselectivity during carbene transformations remained challenging.

Asymmetric Synthesis from (S)-Ethyl Lactate

The 2007 enantioselective route from (S)-ethyl lactate achieved 98% ee for the natural (+)-enantiomer . Highlights include:

-

Evans aldol reaction to construct the C5-C6 bond with >20:1 diastereomeric ratio.

-

Mitsunobu inversion to set the C12 methyl configuration.

-

Yamaguchi macrolactonization under pseudo-high-dilution conditions (0.005 M), yielding 34% of the macrocycle .

This route’s modularity allowed parallel synthesis of this compound and Pyrenophorin, showcasing its versatility.

Furan Oxidation Approach

A 1996 formal synthesis utilized furan derivatives as latent γ-oxo-α,β-unsaturated acid precursors . The sequence involved:

-

Lewis acid-mediated oxidation of 2-substituted furans to γ-keto acids.

-

Esterification with a chiral alcohol fragment.

-

Ring-closing olefination using Tebbe’s reagent, forming the macrocycle’s conjugated diene.

While elegant, this method suffered from low yields (<10%) in the oxidation step, limiting practical utility.

Ruthenium-Catalyzed Alkene Coupling

The 2004 ruthenium porphyrin-catalyzed approach achieved exceptional cis-selectivity (>40:1) in macrocycle formation . Key steps:

-

Suzuki-Miyaura coupling to assemble a diazo-containing precursor.

-

Ru(TPP)CO-catalyzed cyclization via dual carbene coupling, forming the 12-membered ring in 67% yield .

This method’s efficiency (45% overall yield) and stereocontrol represent a high-water mark in catalytic macrolide synthesis.

Comparative Analysis of Synthetic Routes

Modern catalytic methods (entries 3-8) outperform classical approaches in yield and stereoselectivity. The ruthenium-mediated route currently stands as the most efficient, though asymmetric methods better serve enantioselective needs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.